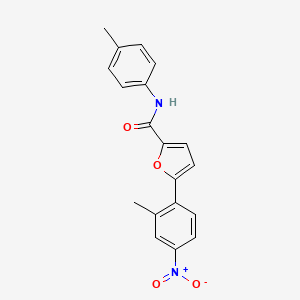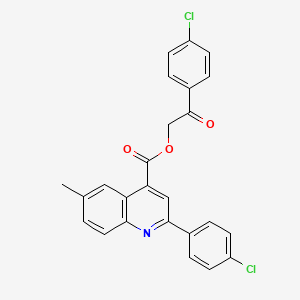![molecular formula C24H20Cl3N5OS B12463474 2-Propenamide, 3-phenyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]- CAS No. 294653-17-1](/img/structure/B12463474.png)
2-Propenamide, 3-phenyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide is a complex organic compound characterized by its unique structure, which includes phenyl, trichloro, diazenyl, and carbamothioyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide typically involves multi-step organic reactions. One common approach is:
Formation of the diazenyl intermediate: This step involves the reaction of aniline with nitrous acid to form a diazonium salt, which is then coupled with a phenyl group to form the diazenyl intermediate.
Introduction of the carbamothioyl group: The diazenyl intermediate is then reacted with thiourea to introduce the carbamothioyl group.
Formation of the trichloroethylamine intermediate: This step involves the reaction of trichloroacetonitrile with ammonia to form trichloroethylamine.
Final coupling reaction: The trichloroethylamine intermediate is then coupled with the diazenyl-carbamothioyl intermediate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The phenyl and diazenyl groups can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The diazenyl group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trichloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation products: Phenyl ketones, nitroso compounds.
Reduction products: Amines.
Substitution products: Substituted amines or thiols.
Applications De Recherche Scientifique
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide involves its interaction with specific molecular targets. The diazenyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide: Unique due to its combination of phenyl, trichloro, diazenyl, and carbamothioyl groups.
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamoyl)amino]ethyl}prop-2-enamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide: Similar structure but with different substituents on the phenyl ring.
Uniqueness
The uniqueness of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
294653-17-1 |
|---|---|
Formule moléculaire |
C24H20Cl3N5OS |
Poids moléculaire |
532.9 g/mol |
Nom IUPAC |
3-phenyl-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]prop-2-enamide |
InChI |
InChI=1S/C24H20Cl3N5OS/c25-24(26,27)22(29-21(33)16-11-17-7-3-1-4-8-17)30-23(34)28-18-12-14-20(15-13-18)32-31-19-9-5-2-6-10-19/h1-16,22H,(H,29,33)(H2,28,30,34) |
Clé InChI |
JUOLCLNTCNALHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B12463392.png)
![N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine](/img/structure/B12463396.png)
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15]pentadeca-2,5,9-trien-7-one](/img/structure/B12463397.png)
![3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide](/img/structure/B12463401.png)

![4-[(E)-[(5-chloropyridin-2-yl)imino]methyl]phenol](/img/structure/B12463417.png)





![4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B12463468.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 2-[(phenylcarbonyl)amino]benzoate](/img/structure/B12463481.png)
